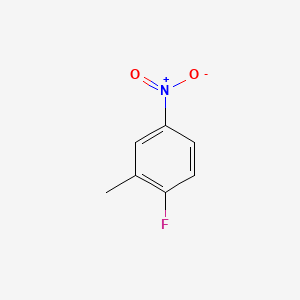

2-Fluoro-5-nitrotoluene

Vue d'ensemble

Description

2-Fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a nitro group at the 5-position and a fluorine atom at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrotoluene can be synthesized through the fluorination of 2-Chloro-5-nitrotoluene using silver fluoride. The reaction typically involves the use of bis(trimethylsilyl)methylpalladium(II) and dicyclohexylphosphine in toluene at 150°C for 12 hours in a sealed tube .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-nitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Reduction: 2-Fluoro-5-aminotoluene.

Substitution: Products depend on the nucleophile used, such as 2-Amino-5-nitrotoluene when using an amine.

Applications De Recherche Scientifique

2-Fluoro-5-nitrotoluene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Used in the development of bioactive compounds.

Industry: Employed in the production of dyes, agrochemicals, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-nitrotoluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .

Comparaison Avec Des Composés Similaires

- 2-Fluoro-4-nitrotoluene

- 2-Fluoro-6-nitrotoluene

- 4-Fluoro-3-methylnitrobenzene

Comparison: 2-Fluoro-5-nitrotoluene is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of stability and ease of synthesis .

Activité Biologique

2-Fluoro-5-nitrotoluene (C7H6FNO2) is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by a fluorine atom and a nitro group on the toluene ring, imparts distinct biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, including its toxicity, potential therapeutic applications, and environmental impact.

This compound is synthesized through nitration processes involving 2-fluorotoluene as a precursor. The nitration reaction typically yields a high selectivity for the 5-position of the aromatic ring. For instance, a study reported a 90% selectivity for this compound when nitrating 2-fluorotoluene at 90 °C using solid acid catalysts, achieving a conversion rate of 55% .

Toxicity

The compound exhibits acute toxicity, being harmful if swallowed or if it comes into contact with skin. According to PubChem data, it has been classified with the following warnings:

This toxicity profile necessitates careful handling in laboratory and industrial settings.

Potential Carcinogenicity

The potential carcinogenic effects of nitroaromatic compounds have been a subject of investigation. A computational method proposed for identifying chemical carcinogens suggests that this compound could exhibit carcinogenic potential based on its structural features. The study utilized gene expression profiles from model organisms exposed to various chemicals, indicating that nitro groups can be associated with genotoxicity . However, further empirical studies are needed to confirm these predictions specifically for this compound.

Synthesis and Biological Evaluation

A notable study focused on the synthesis of derivatives from this compound and their biological evaluations. The derivatives were tested for herbicidal activity, revealing that structural modifications significantly influenced their efficacy. Compounds with specific substitutions at the aromatic ring demonstrated enhanced herbicidal properties compared to unsubstituted analogs .

Environmental Impact Assessment

Another area of research has evaluated the environmental impact of this compound as part of broader studies on fluorinated compounds. The persistence and bioaccumulation potential of such compounds raise concerns regarding their ecological effects. Studies suggest that while some fluorinated compounds are resistant to degradation, further research is necessary to fully understand the fate of this compound in environmental matrices.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C7H6FNO2 |

| CAS Number | 455-88-9 |

| Toxicity | Harmful if swallowed or skin contact |

| Nitration Selectivity | 90% selectivity for 5-position |

| Potential Carcinogenicity | Needs further empirical validation |

Propriétés

IUPAC Name |

1-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCYJGMIICONES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060021 | |

| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-88-9 | |

| Record name | 2-Fluoro-5-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Fluoro-5-nitrotoluene in chemical synthesis?

A1: this compound serves as a key starting material for synthesizing more complex molecules. For instance, it's used in the production of 4-fluoro-3-toluidine, a valuable pesticide intermediate []. Additionally, it plays a crucial role in the multi-step synthesis of the potent mutagen 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine [].

Q2: Can you elaborate on the regioselectivity observed during the nitration of 2-Fluorotoluene and its significance?

A2: Research shows that 2-Fluorotoluene can be nitrated with high regioselectivity to produce this compound [, ]. This selectivity stems from the electronic and steric effects exerted by the fluorine and methyl substituents on the aromatic ring, influencing the position of electrophilic aromatic substitution. Achieving high regioselectivity is crucial in organic synthesis to minimize byproducts and enhance the yield of the desired isomer.

Q3: What role do catalysts play in optimizing the synthesis of this compound?

A3: Catalysts are instrumental in improving the efficiency and selectivity of this compound production. Studies highlight the use of various catalysts, including zeolites like H-beta [] and solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2 []. These catalysts promote the nitration reaction under milder conditions, resulting in higher conversions and improved selectivity towards this compound while minimizing waste generation.

Q4: Has electrochemical synthesis been explored as a potential route for this compound production?

A4: Yes, research has demonstrated the feasibility of synthesizing this compound through the electrochemical fluorination of 4-Nitrotoluene []. This method utilizes a unique electrochemical microcell designed to handle a mixture of hydrofluoric acid and pyridine as both solvent and electrolyte. Notably, this method leads to the formation of this compound as a rearrangement product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.